1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Overview
Description
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the methylsulfonyl group.
Chemical Reactions Analysis
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in antiviral and antimicrobial studies.
Medicine: Its derivatives are being explored for their anticancer properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . This binding can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole include other indole derivatives such as:
- 1-methyl-1H-indole-2-carboxylate
- 5-fluoro-1H-indole-2-carbonyl
- 4-methylthiosemicarbazide derivatives
These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications. The presence of the methylsulfonyl group in this compound makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-13-11(7-8-15(9)18(2,16)17)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDWHIVEJBYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1S(=O)(=O)C)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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